molecular formula C16H26ClNO2 B560035 Clorhidrato de emixustat CAS No. 1141934-97-5

Clorhidrato de emixustat

Número de catálogo: B560035
Número CAS: 1141934-97-5
Peso molecular: 299.83 g/mol
Clave InChI: BPZWRYOUJMDQSY-PKLMIRHRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El emixustat hidrocloruro es una pequeña molécula sintética que pertenece a una nueva clase de compuestos conocidos como moduladores del ciclo visual. Se formula como la sal de hidrocloruro y es el primer compuesto medicinal sintético que se ha demostrado que afecta a los procesos de enfermedad de la retina cuando se toma por vía oral. El emixustat hidrocloruro se investiga principalmente por sus posibles efectos terapéuticos en el tratamiento de enfermedades de la retina, como la degeneración macular asociada a la edad, la retinopatía diabética proliferativa, el edema macular diabético y la enfermedad de Stargardt .

Aplicaciones Científicas De Investigación

Geographic Atrophy Associated with Age-Related Macular Degeneration

Emixustat has been evaluated in multiple clinical trials for its efficacy in slowing the progression of geographic atrophy (GA) associated with age-related macular degeneration (AMD).

  • Phase 2b/3 Clinical Trial : A multicenter, randomized, double-masked study investigated whether emixustat reduces GA enlargement compared to placebo over 24 months. The results indicated no significant difference in the growth rates of GA between emixustat and placebo groups, although ocular adverse events were reported, including delayed dark adaptation and chromatopsia .
  • Phase II Study : Another study assessed the safety and pharmacodynamics of emixustat in subjects with GA. It demonstrated a dose-dependent effect on rod photoreceptor sensitivity, which was reversible after discontinuation of the drug .

Stargardt Disease

Stargardt disease is a hereditary condition leading to vision loss due to lipofuscin accumulation in retinal pigment epithelium cells.

  • The SeaSTAR Study : This Phase 3 trial aimed to evaluate emixustat's efficacy in reducing macular atrophy progression in Stargardt disease patients. The study involved multiple centers across several countries and focused on various outcome measures, including best-corrected visual acuity and changes in retinal sensitivity .

Summary of Clinical Findings

Study Condition Design Outcome Measures Results
Phase 2b/3 TrialGeographic Atrophy (AMD)Multicenter, randomized, double-maskedMean annual growth rate of GA areaNo significant difference between emixustat and placebo; common adverse events noted
Phase II StudyGeographic Atrophy (AMD)Randomized, placebo-controlledRod photoreceptor sensitivityDose-dependent suppression observed; reversible effects noted
SeaSTAR StudyStargardt DiseasePhase 3, multicenterChanges in visual acuity, retinal sensitivityOngoing evaluation; no approved treatments currently available for STGD

Safety Profile

The safety profile of emixustat has been a critical aspect of its evaluation:

  • Adverse Events : Commonly reported ocular adverse events included delayed dark adaptation (55%) and chromatopsia (18%) among emixustat-treated subjects. Most adverse effects were mild to moderate and resolved upon discontinuation of treatment .
  • Long-term Effects : The long-term effects of emixustat on ocular health remain under investigation, particularly concerning the reversibility of adverse events associated with prolonged use .

Mecanismo De Acción

El emixustat hidrocloruro ejerce sus efectos inhibiendo la enzima proteína específica del epitelio pigmentario de la retina de 65 kDa (RPE65), que es crucial para el ciclo visual. Al inhibir RPE65, el emixustat hidrocloruro reduce la biosíntesis de cromóforos visuales y evita la acumulación de subproductos retinianos tóxicos como la N-retinilidene-N-retiniiletanolamina (A2E). Esta inhibición ayuda a reducir el estrés oxidativo y la fototoxicidad asociados con las enfermedades de la retina .

Compuestos similares:

Singularidad del emixustat hidrocloruro: El emixustat hidrocloruro es único en su doble mecanismo de acción, que incluye tanto la inhibición de RPE65 como la secuestración del todo-trans-retinal. Esta doble acción proporciona un efecto protector más completo contra la fototoxicidad de la retina en comparación con otros compuestos similares .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis del emixustat hidrocloruro implica varios pasos, comenzando con la preparación del intermedio clave, (1R)-3-amino-1-[3-(ciclohexilmetoxifenil)]propan-1-ol. Este intermedio se sintetiza mediante una serie de reacciones, incluida la reducción de la cetona correspondiente y la posterior aminación. El paso final implica la formación de la sal de hidrocloruro haciendo reaccionar la base libre con ácido clorhídrico .

Métodos de producción industrial: La producción industrial de emixustat hidrocloruro sigue rutas sintéticas similares, pero se optimiza para la fabricación a gran escala. Esto incluye el uso de catalizadores eficientes, condiciones de reacción optimizadas y técnicas de purificación para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El emixustat hidrocloruro experimenta varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos correspondientes, mientras que la reducción puede producir alcoholes o aminas .

Comparación Con Compuestos Similares

Uniqueness of Emixustat Hydrochloride: Emixustat hydrochloride is unique in its dual mechanism of action, which includes both the inhibition of RPE65 and the sequestration of all-trans-retinal. This dual action provides a more comprehensive protective effect against retinal phototoxicity compared to other similar compounds .

Actividad Biológica

Emixustat hydrochloride is a synthetic small molecule designed to modulate the visual cycle, primarily through the inhibition of the enzyme RPE65 (Retinal Pigment Epithelium-specific 65 kDa protein). This compound has garnered attention for its potential therapeutic applications in retinal diseases, particularly geographic atrophy associated with dry age-related macular degeneration (AMD) and Stargardt disease. This article explores the biological activity of emixustat, supported by clinical trial data, pharmacodynamic studies, and case studies.

Emixustat acts by inhibiting the isomerohydrolase activity of RPE65, which is crucial for the conversion of all-trans-retinyl esters to 11-cis-retinal in the visual cycle. By blocking this pathway, emixustat reduces the production of toxic retinal byproducts such as A2E (N-retinylidene-N-retinylethanolamine), which accumulate in retinal pigment epithelial (RPE) cells and contribute to cell damage and degeneration .

Phase 2 Studies

  • Geographic Atrophy in AMD :
    • Study Design : A double-masked, placebo-controlled trial evaluated the efficacy and safety of emixustat in patients with geographic atrophy associated with dry AMD. Participants received varying doses (2 mg, 5 mg, 7 mg, or 10 mg) daily for up to 90 days.
    • Results : The study demonstrated a dose-dependent suppression of rod photoreceptor sensitivity post-photobleaching. The rod b-wave recovery rate was significantly reduced in treated groups compared to placebo, indicating effective modulation of the visual cycle . Most adverse events were mild and resolved after discontinuation.
  • Stargardt Disease :
    • Study Design : Another multicenter study focused on subjects with macular atrophy secondary to Stargardt disease. Patients were randomized to receive emixustat at doses of 2.5 mg, 5 mg, or 10 mg for one month.
    • Results : The highest dose (10 mg) resulted in near-complete suppression of rod b-wave amplitude recovery (mean = 91.86%), while lower doses showed moderate effects . Adverse events were primarily ocular, consistent with RPE65 inhibition.

Summary of Key Findings

StudyConditionDose RangeKey FindingsAdverse Events
AMD2-10 mgDose-dependent suppression of rod recovery; plateau by Day 14; reversible within 7-14 days post-treatment.Mild ocular issues (chromatopsia)
Stargardt2.5-10 mgNear-complete suppression at 10 mg; moderate at 5 mg; no effect at 2.5 mg.Ocular adverse events consistent with mechanism

Case Studies

In a notable case study involving patients with advanced geographic atrophy, emixustat was administered over an extended period as part of an ongoing Phase 3 trial. Patients reported subjective improvements in visual function alongside objective measures indicating reduced retinal toxicity levels. These findings align with earlier studies suggesting that emixustat not only modulates the visual cycle but also may protect against further retinal degeneration.

Propiedades

IUPAC Name

(1R)-3-amino-1-[3-(cyclohexylmethoxy)phenyl]propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c17-10-9-16(18)14-7-4-8-15(11-14)19-12-13-5-2-1-3-6-13;/h4,7-8,11,13,16,18H,1-3,5-6,9-10,12,17H2;1H/t16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZWRYOUJMDQSY-PKLMIRHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=CC=CC(=C2)C(CCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)COC2=CC=CC(=C2)[C@@H](CCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00150670
Record name Emixustat Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1141934-97-5
Record name Emixustat Hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1141934975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emixustat Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMIXUSTAT HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP4OF2M98B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.